molecular formula C9H10N4OS B1460668 1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 61413-52-3

1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B1460668
CAS RN: 61413-52-3
M. Wt: 222.27 g/mol
InChI Key: MSNCCSRVUGAEPX-UHFFFAOYSA-N
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Description

1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of quinazolinone derivatives and has been synthesized using various methods. It has been found to exhibit promising biological activities, making it a subject of interest for researchers in the field of medicinal chemistry.

Scientific Research Applications

Pharmaceutical Applications

This compound has been found in the pharmaceutical industry, particularly in the production of Sitagliptin drug products . Sitagliptin is an oral antihyperglycemic (anti-diabetic drug) of the dipeptidyl peptidase-4 (DPP-4) inhibitor class. This compound plays a role in the formation pathway of N-nitroso-triazolopyrazine (NTTP), a genotoxic derivative .

Analytical Chemistry

In analytical chemistry, this compound is used as a target for the development of highly sensitive LC-MS/MS methods for the determination and quantification of N-nitrosamine impurities in the Sitagliptin phosphate monohydrate active pharmaceutical ingredient . This allows for the detection and quantification of impurities at ultra-trace levels .

Contamination Studies

The compound is used in contamination studies, particularly concerning contamination with N-nitrosamines in Sitagliptin drug products . These studies aim to decrease NTTP content in the final drug product under the strict legislative limit set by Federal Drug Agency .

Optimization Studies

This compound is used in optimization studies during the manufacturing of Sitagliptin and Sitagliptin/Metformin drug products . The goal of these studies is to decrease NTTP content in the final drug product .

Energetic Materials Research

Although not directly related to “1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one”, compounds with a similar [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine structure have been studied for their potential as heat-resistant explosives . This suggests potential avenues for future research into the energetic properties of this compound.

Future Research Directions

Given the compound’s role in the formation of N-nitrosamines, future research could explore methods to mitigate this formation, potentially leading to safer pharmaceutical products . Additionally, given the sensitivity of current detection methods , future work could aim to improve these methods or develop new ones.

properties

IUPAC Name

1-sulfanylidene-2,4,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c14-7-5-3-1-2-4-6(5)13-8(10-7)11-12-9(13)15/h1-4H2,(H,12,15)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNCCSRVUGAEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC3=NNC(=S)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391330
Record name F2181-0002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

CAS RN

61413-52-3
Record name NSC338659
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F2181-0002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 2
1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 3
1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 4
1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 5
1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 6
1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

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